molecular formula C6H10O2 B1305263 3-Methylcyclobutanecarboxylic acid CAS No. 57252-83-2

3-Methylcyclobutanecarboxylic acid

Cat. No.: B1305263
CAS No.: 57252-83-2
M. Wt: 114.14 g/mol
InChI Key: ZLXHOVJKNATDMT-UHFFFAOYSA-N
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Description

3-Methylcyclobutanecarboxylic acid is an organic compound with the molecular formula C6H10O2. It is a colorless crystalline solid that is soluble in water and various organic solvents. This compound is often used as an intermediate in organic synthesis and has a variety of applications in scientific research and industry .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Safety and Hazards

The safety information for 3-Methylcyclobutanecarboxylic acid includes the following hazard statements: H302-H319-H412 . The precautionary statements include P273-P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

3-Methylcyclobutanecarboxylic acid plays a role in biochemical reactions, particularly in the synthesis of alternating copolymers via ring-opening metathesis polymerization (ROMP) of methylcyclobutene and dimethylcyclobutene . This compound interacts with various enzymes and proteins that facilitate these polymerization reactions. The nature of these interactions involves the formation of covalent bonds between the acid and the polymerizing agents, leading to the creation of complex polymer structures.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules involved in polymerization reactions. It acts as a reactant in the preparation of alternating copolymers, where it undergoes ring-opening metathesis polymerization (ROMP) to form complex polymer structures . This process involves the cleavage of the cyclobutane ring and the formation of new covalent bonds, leading to the creation of polymer chains.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its application in biochemical studies. This compound is typically stored in a sealed, dry environment at room temperature to maintain its stability . Over time, it may undergo degradation, which could affect its long-term effects on cellular function. In vitro and in vivo studies are necessary to evaluate the temporal changes in its biochemical activity.

Metabolic Pathways

This compound is involved in metabolic pathways related to polymerization reactions. It interacts with enzymes and cofactors that facilitate the ring-opening metathesis polymerization (ROMP) process . These interactions can influence metabolic flux and metabolite levels, contributing to the synthesis of complex polymer structures.

Chemical Reactions Analysis

3-Methylcyclobutanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.

    Substitution: Various nucleophiles, often in the presence of catalysts or under reflux conditions.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols.

    Substitution: Derivatives with different functional groups.

Mechanism of Action

The mechanism by which 3-Methylcyclobutanecarboxylic acid exerts its effects depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformation through various pathways, such as oxidation or reduction. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors in biological systems .

Comparison with Similar Compounds

3-Methylcyclobutanecarboxylic acid can be compared with other similar compounds, such as:

    Cyclobutanecarboxylic acid: Lacks the methyl group, leading to different reactivity and properties.

    3-Methylcyclopentanecarboxylic acid: Has a larger ring structure, affecting its chemical behavior and applications.

    Cyclopropanecarboxylic acid: Smaller ring size, resulting in different strain and reactivity.

Uniqueness: The presence of the methyl group in this compound imparts unique steric and electronic properties, making it distinct from its analogs and influencing its reactivity and applications .

Properties

IUPAC Name

3-methylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-4-2-5(3-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXHOVJKNATDMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10205862
Record name Cyclobutanecarboxylic acid, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57252-83-2
Record name 3-Methylcyclobutanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57252-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057252832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobutanecarboxylic acid, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the cyclobutane ring structure in these compounds?

A: The synthesized compounds can be considered conformationally restricted analogs of threonine. [] The cyclobutane ring in both cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids is nearly planar, with torsion angles below 7° according to X-ray data. [] This rigid structure could be advantageous in drug design, as it limits the flexibility of the molecule and could lead to increased selectivity for biological targets.

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